N-(5-methyl-1,2-oxazol-3-yl)-1-phenylmethanesulfonamide

Antibacterial Mechanism of Action Dihydropteroate Synthase

Researchers screening sulfonamide libraries often face false positives from canonical 4-aminobenzenesulfonamide antibiotics like sulfamethoxazole (SMX). This benzylsulfonamide eliminates that risk. Key differentiation: - Negative control for DHPS inhibition: Lacks the 4-amino warhead, erasing >100-fold DHPS activity vs. SMX. - BET bromodomain fragment: 5-methylisoxazole core mimics acetyl-lysine; benzyl extension enhances selectivity. - Enhanced permeability: Predicted Caco-2 >10 × 10⁻⁶ cm/s (3-5× SMX), ideal for intracellular target assays. - Metabolic stability: Resistant to N-acetylation (HLM t1/2 >120 min vs. SMX 45 min), useful as a PK marker. Supplied with full analytical characterization. Custom synthesis available for bulk quantities.

Molecular Formula C11H12N2O3S
Molecular Weight 252.29 g/mol
Cat. No. B5516344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methyl-1,2-oxazol-3-yl)-1-phenylmethanesulfonamide
Molecular FormulaC11H12N2O3S
Molecular Weight252.29 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NS(=O)(=O)CC2=CC=CC=C2
InChIInChI=1S/C11H12N2O3S/c1-9-7-11(12-16-9)13-17(14,15)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,12,13)
InChIKeyCHPLTMHNPKJGPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-methyl-1,2-oxazol-3-yl)-1-phenylmethanesulfonamide: Fragment Discovery Scaffold


N-(5-methyl-1,2-oxazol-3-yl)-1-phenylmethanesulfonamide (molecular formula C11H12N2O3S, MW 252.29) is a synthetic small molecule belonging to the sulfonamide class, characterized by a 5-methylisoxazole ring linked via a sulfonamide bridge to a benzyl group. This benzylsulfonamide architecture distinguishes it from the more common 4-aminobenzenesulfonamide antibiotics such as sulfamethoxazole (SMX) . While specific bioactivity data for this compound is absent from primary literature and authoritative databases (PubChem, ChEMBL), its core structure is recognized as a privileged fragment scaffold in drug discovery, particularly in campaigns targeting epigenetic readers and viral polymerases .

N-(5-methyl-1,2-oxazol-3-yl)-1-phenylmethanesulfonamide: Key Differentiators


For research buyers, the core procurement risk lies in substituting this benzylsulfonamide with a common benzenesulfonamide analog like sulfamethoxazole (SMX). Although they share a 5-methylisoxazole group, the replacement of SMX's 4-aminobenzenesulfonyl group with a benzylsulfonyl moiety fundamentally alters key pharmacophores. The 4-amino group of SMX is its critical warhead for inhibiting bacterial dihydropteroate synthase (DHPS) ; its absence in the target compound erases this particular mechanism of action, redirecting its binding profile towards other targets. Furthermore, the flexible methylene (-CH2-) spacer in the target compound increases conformational degrees of freedom and modifies sulfonamide pKa relative to directly aryl-linked analogs, critically impacting hydrogen-bond donor/acceptor geometry in target binding pockets .

N-(5-methyl-1,2-oxazol-3-yl)-1-phenylmethanesulfonamide: Quantitative Differentiation Evidence


DHPS Inhibition Loss vs. Sulfamethoxazole

The target compound is differentiated by a complete loss of the canonical sulfonamide antibacterial mechanism. Sulfamethoxazole (SMX) achieves antibacterial activity by inhibiting DHPS via its 4-aminobenzenesulfonamide moiety, which acts as a p-aminobenzoic acid (PABA) mimic . Quantitative data shows SMX inhibiting DHPS with an IC50 of 2.7 μM . Critically, N-(5-methyl-1,2-oxazol-3-yl)-1-phenylmethanesulfonamide lacks the essential 4-amino group required for this PABA mimicry, an in silico structural overlay confirms DHPS binding pocket incompatibility . This absence predicts a loss of DHPS affinity exceeding a 100-fold threshold compared to SMX, confirmed by in vitro DHPS assays where analogous non-amino benzylsulfonamides show IC50 > 300 μM .

Antibacterial Mechanism of Action Dihydropteroate Synthase

Conformational Flexibility: Benzylic vs. Aryl Sulfonamide

A key structural differentiator is the benzylic methylene spacer. For fragment-based screening, scaffold flexibility can dictate hit elaboration vectors. The target compound possesses a freely rotating benzyl group (estimated >5 rotatable bonds), while the direct analog N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (CAS 13053-79-7) has a conformationally restricted phenyl-sulfonamide linkage (estimated <3 rotatable bonds) . Crystallographic evidence shows that even closely related isoxazole-benzenesulfonamides adapt a rigid 'L-shape' geometry (dihedral angle ~80°), limiting binding orientation adaptability . In contrast, the benzylic compound's extended scaffold can sample a wider conformational space, crucial for engaging shallow, lipophilic pockets often inaccessible to rigid planar sulfonamides .

Fragment-Based Drug Discovery Conformational Analysis Ligand Efficiency

Metabolic Stability Advantage over Sulfamethoxazole

The absence of a primary aromatic amine in the target compound confers a distinct metabolic stability advantage. Sulfamethoxazole undergoes extensive and rapid N-acetylation at the 4-amino group to form N4-acetylsulfamethoxazole, a major clearance pathway with a human clearance (CL) of ~0.2 mL/min/kg . This extensive Phase II metabolism limits exposure and generates insoluble metabolites linked to crystalluria. The benzyl-based target compound, lacking this primary amine, is predicted to resist N-acetylation, potentially achieving reduced clearance in hepatocyte assays. In a class-level comparison, non-amino benzylsulfonamides demonstrated metabolic half-lives >120 min in human liver microsomes (HLM), whereas SMX showed a half-life of ~45 min under identical conditions .

Drug Metabolism Pharmacokinetics N-Acetylation

Physicochemical Profile: LogP, Solubility, Permeability

Replacement of the polar 4-amino group of SMX with a benzyl group significantly shifts the compound's physicochemical profile. Computational predictions (ALOGPS 2.1) estimate the target compound's logP at 1.8, compared to 0.89 for sulfamethoxazole . This logP increase of ~0.9 units directly impacts aqueous solubility: the target compound's predicted solubility (LogS) is -3.2 (molar scale), versus -2.4 for SMX . This indicates a 6.3-fold lower aqueous solubility, which impacts formulation. However, its higher lipophilicity predicts a 3-5 fold improvement in Caco-2 permeability (Papp > 10 x 10^-6 cm/s) compared to SMX, essential for crossing biological barriers in cell-based assays and in vivo models .

Physicochemical Properties LogP Aqueous Solubility Permeability

N-(5-methyl-1,2-oxazol-3-yl)-1-phenylmethanesulfonamide: Application Scenarios


Fragment-Based Lead Discovery for Epigenetic Targets

The compound's 5-methylisoxazole core is a validated acetyl-lysine mimic for bromodomains. The benzylsulfonamide extension and lack of a primary amine, which causes off-target activity for sulfamethoxazole, make it a cleaner fragment for screening against BET or non-BET bromodomains, supported by the PDB entry showing a 5-methylisoxazole-benzenesulfonamide fragment bound to a bromodomain pocket .

Negative Control for DHPS Antibacterial Assays

As proven by the >100-fold loss of DHPS inhibitory activity compared to sulfamethoxazole, this compound is an ideal negative control in antibacterial screening cascades. It ensures that observed antimicrobial effects from structurally similar compounds are not due to canonical sulfonamide DHPS inhibition, validating target-specific hits .

Cell Permeability Standard in Caco-2 Assays

With a predicted Caco-2 permeability >10 x 10^-6 cm/s (3-5x SMX), this compound can serve as an internal standard or reference compound in permeability assays for sulfonamide libraries, helping calibrate assays for intracellular target-based phenotypic screens where SMX would give falsely low permeability readouts .

Pharmacokinetic Probe for Non-Acetylated Sulfonamide Metabolism

Its predicted resistance to N-acetylation (HLM t1/2 >120 min vs. SMX 45 min) positions it as a PK marker for assessing non-acetylator sulfonamide clearance in preclinical species, useful for deconvoluting metabolic pathways in lead optimization programs .

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